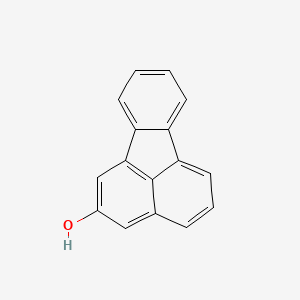
2-Fluoranthenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoranthenol is an organic compound with the molecular formula C16H10O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoranthenol typically involves the hydroxylation of fluoranthene. One common method is the direct hydroxylation using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydroxylation. Catalysts like transition metal complexes (e.g., iron or copper-based catalysts) are employed to enhance the efficiency and selectivity of the hydroxylation process. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
2-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form fluoranthene-2-one using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to fluoranthene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Fluoranthene-2-one
Reduction: Fluoranthene
Substitution: 2-Fluoranthenyl chloride or bromide
科学研究应用
2-Fluoranthenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-Fluoranthenol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Fluoranthene: The parent compound without the hydroxyl group.
2-Naphthol: A similar compound with a hydroxyl group attached to a naphthalene ring.
Phenanthrene-9-ol: Another PAH derivative with a hydroxyl group.
Uniqueness
2-Fluoranthenol is unique due to its specific structure, which combines the properties of fluoranthene with the reactivity of a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
85923-82-6 |
|---|---|
分子式 |
C16H10O |
分子量 |
218.25 g/mol |
IUPAC 名称 |
fluoranthen-2-ol |
InChI |
InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H |
InChI 键 |
BAEJEVICVJAQME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)

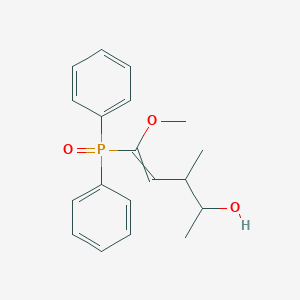
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
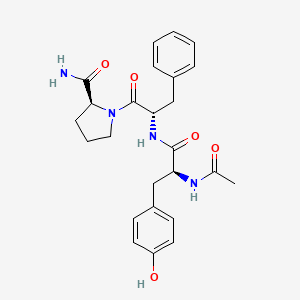
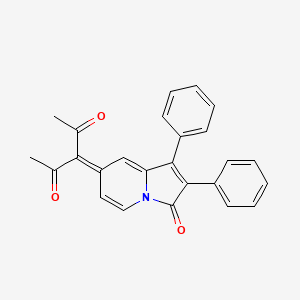
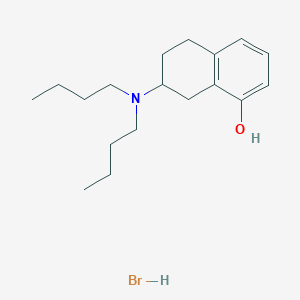
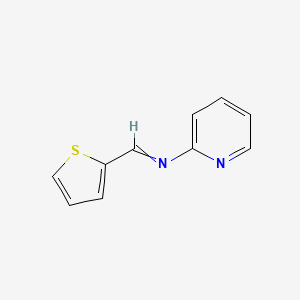
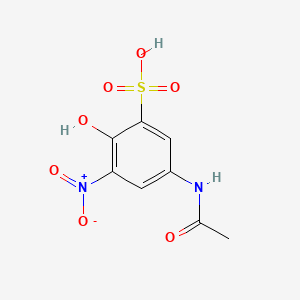
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
